![molecular formula C8H20N4O B116019 N-[2-[2-(2-aminoéthylamino)éthylamino]éthyl]acétamide CAS No. 141998-21-2](/img/structure/B116019.png)

N-[2-[2-(2-aminoéthylamino)éthylamino]éthyl]acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide” is a compound with the molecular formula C8H20N4O . It is also known by other names such as “Acetamide, N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]-” and "N1-acetyltriethylenetetramine" .

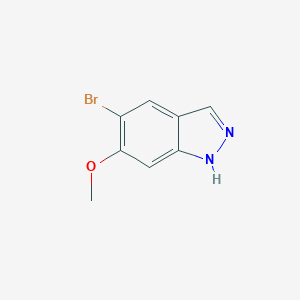

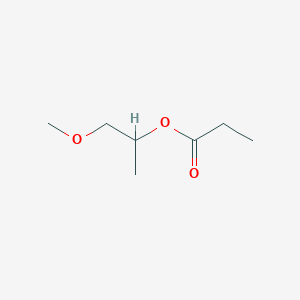

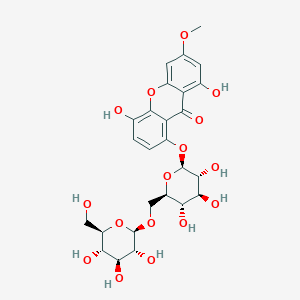

Molecular Structure Analysis

The molecular structure of “N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide” consists of a chain of nitrogen and carbon atoms, with an acetamide group at one end . The InChI representation of the molecule is "InChI=1S/C8H20N4O/c1-8(13)12-7-6-11-5-4-10-3-2-9/h10-11H,2-7,9H2,1H3,(H,12,13)" .

Physical And Chemical Properties Analysis

“N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide” has a molecular weight of 188.27 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are 188.16371127 g/mol . The topological polar surface area is 79.2 Ų .

Applications De Recherche Scientifique

Capture et séquestration du CO2

Le composé a été identifié comme ayant des performances supérieures en matière de capture et de séquestration du CO2 par rapport à la monoéthanolamine . Il peut absorber le CO2 par son groupe amine primaire et le désorber par l'amine secondaire, ce qui le rend très efficace pour cette application.

Synthèse de matériaux avancés

En raison de ses groupes amines réactifs, ce composé peut être utilisé comme précurseur dans la synthèse de matériaux avancés, tels que les polymères et les résines, qui nécessitent un haut degré de réticulation .

Recherche biomédicale

En recherche biomédicale, les groupes amines du composé peuvent être utilisés pour la conjugaison avec des biomolécules, ce qui facilite le développement de systèmes d'administration ciblée de médicaments .

Inhibition de la corrosion

La capacité du composé à former une couche protectrice sur les surfaces métalliques en fait un candidat potentiel pour une utilisation comme inhibiteur de corrosion, en particulier dans les milieux industriels .

Production de colorants et de pigments

Son application dans la production de colorants et de pigments est basée sur sa capacité à réagir avec d'autres composés pour former des complexes stables et colorés .

Chimie analytique

En chimie analytique, il peut être utilisé comme réactif pour la détection et la quantification de diverses espèces chimiques en raison de sa réactivité avec différents analytes .

Produits chimiques agricoles

La fonctionnalité amine du composé lui permet d'être utilisé dans la synthèse de produits agrochimiques, tels que les pesticides et les herbicides, ce qui améliore leur efficacité .

Réhabilitation environnementale

Enfin, il peut jouer un rôle dans les processus de réhabilitation environnementale, tels que le traitement des eaux usées ou l'élimination de substances toxiques des sites contaminés .

Mécanisme D'action

Mode of Action

The exact mode of action of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide is currently unknown due to the lack of specific studies on this compound. Based on its structure, it may interact with its targets through hydrogen bonding and electrostatic interactions .

Biochemical Pathways

It’s possible that this compound may influence multiple pathways due to its complex structure and potential for diverse interactions .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Analyse Biochimique

Biochemical Properties

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in acetylation processes, such as acetyltransferases. These interactions often result in the modification of proteins and other biomolecules, altering their function and activity. Additionally, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Furthermore, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can affect the expression of genes involved in cell growth, differentiation, and apoptosis . These effects are mediated through its interactions with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can inhibit the activity of certain acetyltransferases, thereby affecting the acetylation status of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can have long-term effects on cellular function, including alterations in cell proliferation and differentiation . These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can exhibit toxic effects, including cellular toxicity and organ damage . These adverse effects are often dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure.

Metabolic Pathways

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide is involved in various metabolic pathways. It can be metabolized by enzymes such as acetyltransferases and deacetylases, leading to the formation of different metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular function . Additionally, N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can affect metabolic flux and the levels of certain metabolites, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as amino acid transporters, and can be distributed to different cellular compartments. The localization and accumulation of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can influence its activity and function within cells .

Subcellular Localization

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to different cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through various targeting signals and post-translational modifications . The subcellular localization of N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide can influence its interactions with biomolecules and its overall effects on cellular function.

Propriétés

IUPAC Name |

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4O/c1-8(13)12-7-6-11-5-4-10-3-2-9/h10-11H,2-7,9H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXQUOKWLVCFEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNCCNCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)

![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)